molecular formula C7H6O4 B138621 Neopatulin CAS No. 70402-10-7

Neopatulin

Cat. No.: B138621
CAS No.: 70402-10-7
M. Wt: 154.12 g/mol
InChI Key: ZGBMSNKHUHZKEP-UHFFFAOYSA-N
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Description

Isopatulin is a furopyran and lactone that is (2H-pyran-3(6H)-ylidene)acetic acid which is substituted by hydroxy groups at positions 4 an 6 and in which the hydroxy group at position 4 has condensed with the carboxy group to give the corresponding bicyclic lactone. Also known as neopatulin, it is a mycotoxic substance produced by Aspergillus and Penicillium species. It has a role as a mycotoxin, an antibacterial agent and a Penicillium metabolite. It is a gamma-lactone, a furopyran and a lactol.

Mechanism of Action

Target of Action

Neopatulin, a secondary metabolite produced by numerous fungal species, especially within Aspergillus, Byssochlamys, and Penicillium genera , has been shown to possess immunosuppressive properties . The primary targets of this compound are macrophages , a heterogeneous population of immune cells widely distributed throughout organs and connective tissue . Macrophages play a central role in the immune response, with functions including engulfing and destroying foreign bodies through phagocytosis .

Mode of Action

This compound interacts with its primary targets, the macrophages, and alters their function. It has been shown to encompass cell activation, cytokine release, immune cell function, mitogen-activated protein kinases (MAPKs) activation, nitric oxide production, nuclear factor κ B (NF-κB) activation, phagocytosis, and reactive oxygen species production . These interactions result in changes in the immune response of the host .

Biochemical Pathways

The biosynthetic pathway of this compound consists of approximately 10 steps . The enzyme PatF converts phyllostine into this compound, which is an essential step in patulin biosynthesis . An aldehyde group is produced at the C-5 position and a carboxylic acid group at the C-6 positions, which forms the hemiacetal and lactone bonds found in this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily immunosuppressive. It affects humoral and cellular immune response, immune cell function and activation, phagocytosis, nitric oxide and reactive oxygen species production, cytokine release, and nuclear factor-κB and mitogen-activated protein kinases activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Several factors affect the colonization and production of mycotoxins by fungi, including pH, temperature, humidity, and substrate nutrition . These factors can potentially influence the production and action of this compound.

Properties

IUPAC Name

6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMSNKHUHZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)OC2=CC(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990610
Record name 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70402-10-7
Record name Neopatulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOPATULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of neopatulin in relation to other compounds like patulin?

A1: this compound is considered a biogenetic precursor to the mycotoxin patulin [, ]. This means that in the natural biosynthetic pathway, this compound is formed as an intermediate step before being further converted into patulin. Research suggests that both compounds are produced by certain species of Penicillium and Aspergillus fungi [].

Q2: Could you elaborate on the biosynthesis of this compound and patulin?

A2: Research has shed light on the enzymatic processes involved in the biosynthesis of these compounds. Studies using extracts from Penicillium patulum identified an enzyme capable of epoxidizing toluquinol and gentisyl alcohol []. The epoxidation of gentisyl alcohol leads to the formation of phyllostine, a known intermediate in patulin biosynthesis []. Further enzymatic activity converts phyllostine into this compound []. While the exact enzymatic steps from this compound to patulin require further investigation, the epoxidation process appears to be a key mechanism in their biosynthesis.

Q3: Are there efficient methods available for synthesizing this compound in a laboratory setting?

A3: Yes, several research groups have successfully developed total syntheses for this compound [, , , ]. These synthetic routes provide alternative ways to obtain this compound for further research, apart from relying solely on fungal cultures.

Q4: Has there been any computational work done to study this compound?

A4: Density Functional Theory (DFT) has been employed to compare the structural and electronic properties of this compound with related compounds like patulin and ascladiol []. Such computational studies can offer insights into the reactivity, stability, and potential interactions of this compound.

Q5: What is the current understanding of the structure of this compound?

A5: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they consistently refer to it as a "ylidenebutenolide mycotoxin" []. This classification points to a specific structural motif within the molecule. For precise structural characterization, referring to the complete research papers would be necessary.

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